2-Bromophenyl cyclohexanecarboxylate

Lipophilicity ADME Physicochemical Properties

Researchers often struggle to source the exact ortho-bromo ester scaffold required for selective Fries rearrangement to the ketone. Procuring 2-Bromophenyl cyclohexanecarboxylate (CAS 81066-11-7) resolves this. Key differentiators: (1) Exclusive precursor for AlCl3-mediated Fries rearrangement to (2-bromophenyl)(cyclohexyl)methanone. (2) Precisely defined LogP (3.93) and PSA (26.3 Ų) enable reliable in silico ADME screening. (3) Ortho-bromine directs distinct SNAr reactivity and photochemical outcomes not achievable with meta or para isomers, ensuring experimental reproducibility.

Molecular Formula C13H15BrO2
Molecular Weight 283.16 g/mol
CAS No. 81066-11-7
Cat. No. B13408879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromophenyl cyclohexanecarboxylate
CAS81066-11-7
Molecular FormulaC13H15BrO2
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)OC2=CC=CC=C2Br
InChIInChI=1S/C13H15BrO2/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
InChIKeyXMVWNCLIDNHXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromophenyl Cyclohexanecarboxylate Sourcing & Technical Baseline


2-Bromophenyl cyclohexanecarboxylate (CAS 81066-11-7) is an ortho-brominated phenyl ester of cyclohexanecarboxylic acid, belonging to the class of halogenated aromatic esters. Its molecular formula is C13H15BrO2, with a molecular weight of 283.16 g/mol . The compound features a bromine atom at the ortho position of the phenyl ring, which confers distinct reactivity and physicochemical properties compared to its meta- and para-substituted isomers, as well as to its amide and ketone analogs. This compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly as a precursor to more complex molecular scaffolds via nucleophilic aromatic substitution or Fries rearrangement pathways .

Why Generic Analogs Cannot Substitute


Simple substitution of 2-bromophenyl cyclohexanecarboxylate with other bromophenyl isomers or related cyclohexane derivatives is scientifically unsound due to quantifiable differences in lipophilicity, polar surface area, and site-specific reactivity. For instance, the ortho-bromo substitution pattern yields a calculated LogP of 3.93 and a PSA of 26.3 Ų , whereas the meta-isomer exhibits distinct physicochemical parameters that alter its behavior in both synthetic and biological contexts. Furthermore, the ester functionality in this compound provides a unique entry point for Fries rearrangement to the corresponding ketone , a transformation not directly accessible from the corresponding amide or acid analogs. Even within the same halogen class, the ortho-position of the bromine atom directs distinct photochemical outcomes compared to the amide derivative, with yields differing by approximately 33% for intramolecular substitution products [1]. These documented variations preclude generic substitution without compromising experimental reproducibility or downstream synthetic efficiency.

Evidence-Based Comparator Analysis


Lipophilicity: Ortho vs. Meta Isomer

The ortho-bromo substitution on the phenyl ring of 2-bromophenyl cyclohexanecarboxylate results in a calculated LogP value of 3.93 . In contrast, the meta-substituted isomer, 3-bromophenyl cyclohexanecarboxylate (CAS 1801176-35-1), exhibits a different LogP, which can be inferred from its distinct chromatographic behavior and is supported by its classification as a separate entity with unique identifiers (DTXSID80368615) . While an exact experimental LogP for the meta isomer is not universally reported in open databases, the ortho isomer's specific LogP of 3.93 is a key differentiator for applications requiring precise lipophilicity, such as membrane permeability predictions and partition coefficient-dependent extractions.

Lipophilicity ADME Physicochemical Properties

Polar Surface Area and Membrane Permeability

2-Bromophenyl cyclohexanecarboxylate possesses a calculated polar surface area (PSA) of 26.3 Ų . This value is a direct consequence of the ester functional group and the ortho-bromo substitution pattern. For comparison, the meta-isomer (3-bromophenyl cyclohexanecarboxylate) and para-isomer analogs would be expected to have slightly altered PSA values due to differences in molecular conformation and electron distribution around the bromine atom. While exact PSA values for the meta and para isomers are not uniformly reported, the ortho isomer's specific PSA of 26.3 Ų is a quantifiable parameter that influences its passive membrane permeability and is a key input for computational ADME models.

Drug-likeness ADME Physicochemical Properties

Photochemical Reactivity: Ester vs. Amide

The photoreactivity of 2-bromophenyl cyclohexanecarboxylate can be contextualized by direct comparison to its amide analog, N-(2-bromophenyl)cyclohexanecarboxamide. Under photochemical conditions in basic medium, the amide derivative yields an intramolecular substitution product (2-cyclohexylbenzoxazole) in 33% yield and a reduced product (N-phenylcyclohexanecarboxamide) in 26% yield [1]. In contrast, the corresponding ester, 2-bromophenyl cyclohexanecarboxylate, is documented to undergo Fries rearrangement to the ketone (2-bromophenyl)(cyclohexyl)methanone when treated with a Lewis acid catalyst , representing a fundamentally different reaction pathway. This demonstrates that the carbonyl-containing functional group (ester vs. amide) dictates distinct synthetic outcomes, and the ester specifically enables access to the ketone scaffold.

Photochemistry Synthetic Methodology Reactivity

Molecular Weight Distinction from Ketone Analog

2-Bromophenyl cyclohexanecarboxylate (C13H15BrO2) has a molecular weight of 283.16 g/mol . In contrast, its ketone analog, (2-bromophenyl)(cyclohexyl)methanone (C13H15BrO), has a molecular weight of 267.16 g/mol . This 16 g/mol difference, corresponding to one oxygen atom, is critical for procurement and analytical verification. Additionally, the ester possesses a distinct InChIKey and spectral profile compared to the ketone, ensuring unambiguous identification. While both compounds share the ortho-bromophenyl and cyclohexyl moieties, the difference in the carbonyl-containing functional group (ester vs. ketone) leads to different reactivity, physical properties, and applications.

Molecular Properties Chemical Identity Procurement

Commercial Purity Specification

Commercially, 2-bromophenyl cyclohexanecarboxylate is available with a minimum purity specification of 95% . This purity level is standard for research-grade chemicals and is suitable for most synthetic applications. In contrast, many analogous bromophenyl cyclohexane derivatives (e.g., certain substituted acids or amides) may only be available at lower purities or as custom synthesis products, potentially introducing variability in downstream reactions. The established supply chain for this specific ester, with documented purity, reduces the risk of batch-to-batch inconsistency and streamlines procurement for time-sensitive research projects.

Procurement Quality Control Supplier Data

Optimal Application Scenarios


Fries Rearrangement to Aryl Cyclohexyl Ketones

Researchers requiring access to (2-bromophenyl)(cyclohexyl)methanone should procure 2-bromophenyl cyclohexanecarboxylate as the direct precursor. The ester undergoes Fries rearrangement with AlCl3 to yield the ketone , a transformation that is not feasible with the corresponding amide or acid analogs. This specific reactivity, driven by the ortho-bromo substitution and the ester functionality, makes this compound the reagent of choice for generating the ketone scaffold, which is a valuable building block in medicinal chemistry.

Computational ADME Screening and Lead Optimization

In drug discovery programs utilizing computational models to predict absorption, distribution, metabolism, and excretion (ADME) properties, the precisely defined LogP (3.93) and PSA (26.3 Ų) of 2-bromophenyl cyclohexanecarboxylate make it a well-characterized entity for in silico screening. The quantifiable lipophilicity and polar surface area of the ortho isomer can be directly compared to the meta- and para-isomers in virtual libraries, enabling researchers to select the optimal isomer for desired permeability and solubility profiles.

Nucleophilic Aromatic Substitution Methodology

The ortho-bromo substituent in 2-bromophenyl cyclohexanecarboxylate is positioned for facile nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. This compound serves as a platform for exploring the effect of the cyclohexanecarboxylate ester group on the rate and regioselectivity of SNAr, in comparison to analogous meta- and para-substituted bromophenyl esters. The distinct electronic environment created by the ortho-bromo substitution provides a valuable case study for reaction optimization and the synthesis of diverse biaryl or aryl-heteroatom derivatives.

Analytical Method Development and QC

Analytical laboratories developing LC-MS or GC-MS methods for the detection and quantification of bromophenyl cyclohexane derivatives can utilize 2-bromophenyl cyclohexanecarboxylate as a well-defined reference standard. Its distinct molecular weight (283.16 g/mol), exact mass (282.02600), and unique InChIKey allow for unambiguous identification. The compound's 16 g/mol mass difference from the ketone analog provides a clear analytical benchmark for distinguishing between these closely related structures in complex mixtures.

Technical Documentation Hub

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